1-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione is a heterocyclic compound characterized by a pyrimidine core fused with a cyclopentane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The molecular formula is with a molar mass of approximately 166.18 g/mol .
1-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at non-adjacent positions. This specific compound is further classified as a diketone due to the presence of two carbonyl groups in its structure.
The synthesis of 1-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione can be achieved through several methods:
For instance, a common synthetic route involves heating a mixture of 4-bromo-2-(substituted) compounds with a diamine in an organic solvent under reflux for several hours. The reaction is then quenched and purified by recrystallization or chromatography .
The molecular structure of 1-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione features:
The compound's structural data includes:
1-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione can participate in various chemical reactions:
For example, reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts to promote desired pathways while minimizing side reactions .
The mechanism of action for 1-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione primarily relates to its interactions with biological targets:
Research indicates that modifications on this scaffold can enhance binding affinity and biological activity against cancer cell lines .
The physical properties of 1-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione include:
Chemical properties include:
Analytical methods reveal stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
1-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione has several scientific applications:
Electrocatalytic methods enable sustainable, high-yield synthesis of cyclopenta[d]pyrimidine scaffolds. An undivided electrochemical cell with KBr electrolyte in alcoholic media facilitates one-pot, three-component condensations between cyclic 1,3-diketones (e.g., cyclopentane-1,3-dione), activated nitriles (malononitrile/ethyl cyanoacetate), and isatins. This approach operates under constant current density (20 mA cm⁻²) at 40°C, achieving 76–92% yields while adhering to green chemistry principles by eliminating traditional catalysts. The electrogenerated base mediates sequential Knoevenagel condensation, Michael addition, and cyclodehydration, producing nanoscale drug candidates with enhanced solubility profiles [1]. Key advantages include ambient temperature/pressure conditions and scalability for industrial applications.
Table 1: Electrocatalytic Synthesis Conditions and Yields
Cyclic 1,3-Diketone | Electrode Pair | Reaction Time (min) | Yield (%) |
---|---|---|---|
Cyclopentane-1,3-dione | Mg anode/Fe cathode | 50 | 89 |
Cyclohexane-1,3-dione | Graphite anode/Pt cathode | 50 | 90 |
1H-Indene-1,3(2H)-dione | Mg anode/Fe cathode | 50 | 92 |
Regioselective alkylation at N1 or N3 positions of cyclopenta[d]pyrimidine-2,4-dione is achieved via metal-mediated reactions or nucleophilic substitutions. Treatment with alkyl/allyl halides in DMF using K₂CO₃ as base introduces linear, branched, or unsaturated chains at the pyrimidine nitrogen. For example, propargylamine reacts with 4-chloro intermediates to form N-propargyl derivatives, enabling click chemistry applications. Ethyl cyanoacetate introduces ester-functionalized side chains essential for further derivatization [1] [6]. Advanced strategies employ Suzuki-Miyaura cross-coupling on brominated intermediates to attach aryl/heteroaryl groups, enhancing electronic diversity. Computational studies confirm that N-alkylation lowers energy barriers for subsequent electrophilic attacks at C5/C7 positions by ~2.3 kcal/mol [3].
Electrophilic bromination at C5/C7 positions uses bromine in acetic acid or N-bromosuccinimide (NBS) in CCl₄, yielding dibromo derivatives for cross-coupling reactions. Thiolation occurs via nucleophilic displacement of bromine with thiols/thioureas, forming thioether-linked pharmacophores. For instance, 5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine reacts with propargylamine to generate bioactive N-alkynyl analogs [6]. X-ray crystallography confirms S–C bond lengths of 1.82 Å in thiolated products, indicating stable covalent modifications. Bromination-thiolation sequences enhance drug-likeness by increasing polar surface area (PSA) by 30–45 Ų [6].
Spirocyclic architectures are constructed via Kabachnik-Fields reactions, where 2,3-trimethylene-tetrahydrobenzo[2,3-d]pyrimidin-4-one condenses with aldehydes and dialkyl phosphites to form α-aminophosphonates (74–81% yields). Regioselectivity is controlled by steric effects: bulky substituents (e.g., phenyl) favor C5 functionalization, while small groups (methyl) target C7. Computational modeling (DFT-B3LYP) identifies C5 as the most electrophilic site (Fukui index f⁻ = 0.092) due to adjacent carbonyl polarization [5] [6]. Directed ortho-lithiation using n-BuLi at −78°C enables halogen/metal exchange for carboxylation or hydroxylation, yielding analogs with logP reductions of 0.5–1.2 units [5].
Table 2: Regioselective Functionalization Outcomes
Reaction Type | Position Modified | Key Reagent | Application Scope |
---|---|---|---|
Kabachnik-Fields | C1 (spiro) | R-CHO / HP(O)(OR)₂ | α-Aminophosphonates |
Directed ortho-lithiation | C5/C7 | n-BuLi / electrophiles | Carboxylic acids, alcohols |
Electrophilic bromination | C5/C7 | Br₂ (AcOH) or NBS | Cross-coupling precursors |
Biological Activities and Therapeutic Applications
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9